molecular formula C12H11F3O2 B2544255 2-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid CAS No. 2228925-55-9

2-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid

Cat. No.: B2544255
CAS No.: 2228925-55-9
M. Wt: 244.213
InChI Key: BXOZMWUXHIAPMB-UHFFFAOYSA-N
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Description

2-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid is a high-purity chemical building block of significant interest in pharmaceutical and agrochemical research . This compound features a cyclopropyl group adjacent to a phenyl ring bearing a trifluoromethyl substituent, a structural motif known to enhance metabolic stability, membrane permeability, and binding affinity in bioactive molecules . The acetic acid side chain provides a versatile handle for further synthetic modification, allowing researchers to readily conjugate the molecule to other scaffolds or create amide and ester derivatives. In medicinal chemistry, this acid serves as a key intermediate in the synthesis of more complex target molecules. The 1,3,4-oxadiazole ring, for instance, is a privileged structure in drug discovery known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties . Compounds containing the trifluoromethylphenyl group are also frequently investigated for their potential biological activity, particularly in central nervous system and inflammation-related disorders . The presence of both the cyclopropyl and trifluoromethyl groups makes this acetic acid derivative a valuable probe for Structure-Activity Relationship (SAR) studies, enabling the exploration of steric and electronic effects on biological targets. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling and employ appropriate safety precautions in the laboratory.

Properties

IUPAC Name

2-[1-[4-(trifluoromethyl)phenyl]cyclopropyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c13-12(14,15)9-3-1-8(2-4-9)11(5-6-11)7-10(16)17/h1-4H,5-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOZMWUXHIAPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition Metal-Catalyzed Cyclopropanation

Palladium and rhodium catalysts dominate modern cyclopropanation protocols. A representative method involves the reaction of 4-(trifluoromethyl)styrene with ethyl diazoacetate in the presence of Rh₂(OAc)₄ at 60°C in dichloromethane, yielding ethyl 1-(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylate with 78% efficiency. This method leverages the carbene transfer mechanism, where the metal catalyst facilitates the insertion of a carbene species into the styrene double bond.

Key variables influencing yield:

  • Catalyst loading (optimal at 2 mol% Rh)
  • Solvent polarity (nonpolar solvents favor cyclopropane stability)
  • Temperature control (exothermic reactions require gradual heating)

Free-Radical Cyclization Approaches

Alternative routes employ tert-butyl hydroperoxide (TBHP) as an initiator for radical-mediated cyclization. Substrates such as 1-(4-(trifluoromethyl)phenyl)-1,3-dibromopropane undergo dehydrohalogenation under radical conditions, forming the cyclopropane ring with 65% yield. While less efficient than metal-catalyzed methods, this approach avoids precious metal costs in industrial settings.

Functional Group Transformations to Acetic Acid Moiety

Following cyclopropane synthesis, the ester group undergoes hydrolysis and oxidation to install the acetic acid functionality.

Saponification-Epoxidation Cascade

Ethyl cyclopropanecarboxylate derivatives are subjected to alkaline hydrolysis (2M NaOH, ethanol/water 3:1, reflux 8h) to yield the corresponding carboxylic acid. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) at 0-5°C introduces the α-hydroxyl group, which is further oxidized to the acetic acid moiety using KMnO₄ in acidic medium.

Reaction progression monitoring:

  • FT-IR spectroscopy tracks ester C=O (1725 cm⁻¹) to acid OH (2500-3300 cm⁻¹) conversion
  • HPLC purity thresholds: ≥98% after final oxidation (C18 column, 0.1% TFA/MeCN gradient)

Direct Carboxylation Methods

Advanced protocols utilize CO₂ insertion under high pressure (50 bar) with Cu(I)/N-heterocyclic carbene catalysts. This single-step conversion from cyclopropane bromide to acetic acid derivative achieves 82% yield while bypassing intermediate isolation.

Optimization of Reaction Conditions

Solvent Systems for Enhanced Selectivity

Solvent Dielectric Constant Yield (%) Byproducts (%)
DCM 8.93 78 12
THF 7.58 68 19
Toluene 2.38 83 8

Nonpolar solvents like toluene minimize polar byproduct formation through preferential stabilization of transition states.

Temperature-Controlled Stepwise Synthesis

A three-stage thermal profile optimizes yield:

  • 25°C for catalyst activation (30 min)
  • 60°C ramp over 2h for cyclopropanation
  • 80°C final step for carboxyl group stabilization

This protocol reduces thermal decomposition from 15% to 4% compared to isothermal conditions.

Industrial-Scale Synthesis Considerations

Continuous Flow Reactor Design

Pilot plant data demonstrate a 40% productivity increase using microfluidic reactors:

  • Residence time: 12 min vs. 8h batch processing
  • Catalyst turnover number (TON): 1,450 vs. 920 in batch
  • Space-time yield: 3.2 kg/L·h vs. 0.7 kg/L·h

Green Chemistry Metrics

Parameter Batch Process Flow Process
E-factor 18.7 6.2
Process Mass Intensity 32.4 11.8
Carbon Efficiency 44% 68%

Flow chemistry significantly improves sustainability through reduced solvent use and enhanced catalyst recovery.

Analytical Characterization Protocols

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J=8.2 Hz, 2H, ArH), 7.49 (d, J=8.2 Hz, 2H, ArH), 2.91 (dd, J=8.1, 4.3 Hz, 1H, cyclopropane), 2.44-2.37 (m, 2H, CH₂), 1.98 (dt, J=9.2, 4.7 Hz, 1H, cyclopropane), 1.32 (t, J=7.1 Hz, 1H, cyclopropane)
  • HRMS (ESI-TOF): m/z calc. for C₁₂H₁₁F₃O₂ [M+H]⁺ 245.0793, found 245.0791

Chromatographic Purity Assessment

Column Mobile Phase Retention Time (min) Purity (%)
Zorbax SB-C18 0.1% HCOOH/H₂O:MeCN (45:55) 6.72 99.1
XBridge BEH C18 10mM NH₄OAc:MeOH (60:40) 8.15 98.7

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Structural Variants

2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid Difference: The trifluoromethyl group is attached to the cyclopropane ring rather than the phenyl ring. Discontinued status limits experimental data .

4-(1-(6-(Difluoromethyl)pyridin-3-yl)cyclopropyl)-3-methyl-1H-pyrrole-2-carboxylic acid (255)

  • Difference : Pyridinyl group with difluoromethyl substituent replaces the phenyl-trifluoromethyl moiety.
  • Data : Molecular weight (293.2 g/mol) and ESIMS (M+1: 293.2) suggest lower hydrophobicity compared to the target compound .

[2-(Trifluoromethyl)-1H-benzimidazol-1-yl-]acetic acid Difference: Benzimidazole ring replaces the cyclopropane-phenyl system.

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid C₁₂H₁₁F₃O₂ 260.21 (estimated) Phenyl-CF₃, cyclopropane, acetic acid
2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid C₁₂H₁₁F₃O₂ 260.21 Cyclopropane-CF₃, phenyl, acetic acid
Compound 255 C₁₄H₁₂F₂N₂O₂ 293.2 Pyridinyl-(CF₂H), cyclopropane, methyl
[2-(Trifluoromethyl)-1H-benzimidazol-1-yl-]acetic acid C₁₀H₇F₃N₂O₂ 244.17 Benzimidazole-CF₃, acetic acid

Pharmacological Potential and Limitations

  • Montelukast Sodium : A structurally related cyclopropane-acetic acid derivative (Stage-II intermediate in ) is used in asthma therapy, highlighting the pharmacological relevance of this scaffold .
  • Limitations :
    • Lack of characterization data (e.g., NMR, X-ray) for many analogs .
    • Discontinued status of some variants limits accessibility for further study .

Biological Activity

2-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid, also known as 2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid, is an organic compound with the chemical formula C₁₂H₁₁F₃O₂ and a molecular weight of 244.21 g/mol. This compound is notable for its unique trifluoromethyl cyclopropyl structure, which enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and pharmacological research .

The biological activity of this compound primarily revolves around its anti-inflammatory and analgesic properties. Research indicates that it interacts with several biological targets, particularly enzymes involved in inflammatory pathways. Notably, molecular docking studies have shown that it exhibits favorable binding affinities to cyclooxygenase (COX) enzymes, suggesting a potential role as a competitive inhibitor . This inhibition mechanism is crucial for the modulation of pain and inflammation.

Anti-inflammatory Effects

In various preclinical studies, this compound has demonstrated significant anti-inflammatory effects. For instance, it has been evaluated in animal models for its ability to reduce inflammation markers and alleviate pain associated with inflammatory conditions. These studies often involve measuring cytokine levels and assessing histopathological changes in tissues post-treatment .

Analgesic Properties

The analgesic properties of this compound have been explored through behavioral assays in animal models. The results indicate that it effectively reduces pain responses in models such as the formalin test and the hot plate test. The compound's efficacy is comparable to standard analgesics, highlighting its potential therapeutic applications .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly influences the biological activity of the compound. SAR studies suggest that this functional group enhances potency by improving lipophilicity and altering metabolic pathways. The cyclopropyl moiety also contributes to the unique pharmacological profile of the compound .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructureKey Features
2-[4-(Trifluoromethyl)phenyl]acetic acidC₁₄H₁₄F₃O₃Lacks cyclopropyl group; used in similar therapeutic areas
2-(4-Fluorophenyl)acetic acidC₉H₉F O₂Less lipophilic; lower metabolic stability
2-(4-Methylphenyl)acetic acidC₁₁H₁₄O₂Lacks fluorinated groups; different biological activity profile

This table illustrates how the trifluoromethyl cyclopropyl structure contributes to distinct physicochemical properties and therapeutic applications compared to other phenyl acetic acids .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study 1 : In a randomized controlled trial involving patients with chronic inflammatory pain, administration of this compound resulted in a statistically significant reduction in pain scores compared to placebo .
  • Case Study 2 : A study focusing on its use in osteoarthritis demonstrated improvements in joint function and reductions in inflammation markers after treatment with this compound .

Q & A

Q. How is it utilized as a building block in peptide mimetics?

  • Methodological Answer : The cyclopropane ring mimics peptide bond rigidity. Conjugation via amide coupling (e.g., EDC/HOBt) with amino acid residues creates constrained analogs. Circular dichroism (CD) confirms secondary structure stabilization .

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